1-(2-Amino-6-hydroxyphenyl)ethanone
Description
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(2-amino-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,9H2,1H3 |
InChI Key |
QQEVHINAIRMBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)N |
Origin of Product |
United States |
Preparation Methods
Process Overview
This classical route involves reacting hydroxyacetophenone with an alkyl nitrite in the presence of a hydrogen chloride catalyst in a dipolar aprotic solvent such as hexamethylphosphoramide (HMPT), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). This forms an isonitroso intermediate, which is then catalytically hydrogenated to yield the amino-substituted acetophenone.
Detailed Reaction Conditions
- Step 1: Hydroxyacetophenone (e.g., m-hydroxyacetophenone) dissolved in HMPT is cooled to about 10–20°C.
- Step 2: A solution of hydrogen chloride in HMPT is added, followed by slow addition of isoamyl nitrite to avoid excessive exotherm.
- Step 3: The reaction mixture is stirred for 5–6 hours at 15–20°C to form isonitrosoacetophenone.
- Step 4: The isonitroso intermediate is extracted and purified.
- Step 5: Catalytic hydrogenation using palladium catalysts reduces both isonitroso and keto groups to yield 1-(2-amino-6-hydroxyphenyl)ethanone.
Yields and Purification
- The isonitroso intermediate typically crystallizes with high purity (melting point ~114–115°C).
- Overall yields for the two-step process are reported around 80% for the intermediate and good yields for the final aminoacetophenone after hydrogenation.
- Purification involves multiple extractions, activated charcoal treatment, and recrystallization.
Advantages and Limitations
- This method provides good regioselectivity for the 2-amino-6-hydroxy substitution pattern.
- Requires careful temperature control to avoid side reactions.
- Uses hazardous reagents (alkyl nitrites, strong acids) and requires handling of palladium catalysts.
Preparation via Borylation and Continuous Flow Reduction
Process Overview
An alternative, more recent method involves:
- Starting from substituted anilines such as 2-methyl-5-nitroaniline.
- Borylation of the aniline to form boronate esters or boronic acids.
- Reduction of the nitro group under continuous flow conditions to yield the amino-hydroxyacetophenone derivative.
Detailed Reaction Conditions
- Borylation is performed using triisopropyl borate and n-butyllithium at low temperatures (around −77°C) in anhydrous tetrahydrofuran (THF).
- The reaction mixture is warmed to room temperature and quenched with acid.
- Nitro reduction is achieved using palladium on carbon with ammonium formate in ethanol under continuous flow, with flow rates optimized for yield and purity.
- The final product is isolated by trituration and purification steps.
Yields and Purity
- This approach achieves overall yields up to 46% for the amino-hydroxy compound.
- The continuous flow reduction allows for high purity (>99% by HPLC) and scalability to multigram quantities.
- Avoids difficult nitration steps and leverages commercially available inexpensive starting materials.
Advantages and Limitations
- Continuous flow methodology improves safety and reproducibility.
- Enables facile isolation of intermediates.
- Requires specialized equipment for flow chemistry.
- Overall yield is moderate but process is scalable and practical.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitrosation + Catalytic Hydrogenation | Hydroxyacetophenone → Isonitroso intermediate → Hydrogenation | Alkyl nitrite + HCl in HMPT, 15–20°C; Pd catalyst hydrogenation | ~80 (intermediate), good final yield | High regioselectivity, well-established | Uses hazardous reagents, complex purification |
| Borylation + Continuous Flow Reduction | Substituted aniline → Borylation → Nitro reduction | Low temp borylation in THF; Pd/C + ammonium formate reduction in EtOH, continuous flow | Up to 46 | Scalable, high purity, avoids nitration | Moderate yield, requires flow setup |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups on the phenyl ring make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, sulfonated, and acylated derivatives.
Scientific Research Applications
1-(2-Amino-6-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-hydroxyphenyl)ethanone involves its interaction with molecular targets and pathways. For instance, its quorum sensing inhibitory activity against Pseudomonas aeruginosa is achieved by suppressing the secretion of acyl-homoserine lactones and virulence factors. This disturbance in the quorum sensing system leads to inhibited activity of antioxidant enzymes and enhanced oxidative stress, ultimately reducing the virulence of the pathogen .
Comparison with Similar Compounds
Functional Group Diversity
- Amino vs. Hydroxyl Groups: The presence of an amino group in 1-(2-Amino-6-hydroxyphenyl)ethanone distinguishes it from hydroxylated analogs like 1-(2,6-Dihydroxyphenyl)ethanone. Amino groups enhance nucleophilicity, making the compound more reactive in coupling reactions for drug synthesis .
- Methoxy Substitutions: Compounds like 1-(2-Hydroxy-4-methoxyphenyl)ethanone exhibit reduced polarity compared to hydroxylated analogs, influencing their solubility and bioavailability .
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Physical Properties
Biological Activity
1-(2-Amino-6-hydroxyphenyl)ethanone, also known as 2-amino-6-hydroxyacetophenone, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of 1-(2-Amino-6-hydroxyphenyl)ethanone is . Its structural representation highlights the presence of an amino group and a hydroxyl group, which are crucial for its biological activity.
Biological Activities
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 1-(2-Amino-6-hydroxyphenyl)ethanone. It has been shown to exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
2. Antioxidant Activity
The antioxidant capacity of 1-(2-Amino-6-hydroxyphenyl)ethanone has been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated a dose-dependent ability to scavenge free radicals, indicating its potential in preventing oxidative stress-related diseases.
3. Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory conditions.
The biological activity of 1-(2-Amino-6-hydroxyphenyl)ethanone can be attributed to its ability to interact with cellular targets. Its hydroxyl group is believed to play a significant role in mediating these interactions, influencing enzyme activities and cellular signaling pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Phytomedicine, researchers evaluated the antimicrobial efficacy of various phenolic compounds, including 1-(2-Amino-6-hydroxyphenyl)ethanone. The findings revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for its pathogenicity.
Case Study 2: Antioxidant Potential
A study conducted by Zhang et al. (2023) assessed the antioxidant potential of several phenolic compounds through in vivo models. Results indicated that administration of 1-(2-Amino-6-hydroxyphenyl)ethanone significantly reduced oxidative stress markers in liver tissues, showcasing its protective effects against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
